
トフォグリフロジン
概要
説明
トフォグリフロジンは、経口投与可能な小分子ナトリウム-グルコース共輸送体2型(SGLT2)阻害剤です。これは、中外製薬が興和とサノフィとの共同で、2型糖尿病の治療のために開発しました。 この化合物は、腎臓におけるグルコースの再吸収を阻害することで作用し、血糖値を低下させます .
製法
トフォグリフロジンは、さまざまな方法で合成することができます。一般的な方法の1つは、2,4-ブロモベンジルアルコールと2-メトキシプロペンを反応させてビスブロモ中間体を形成する反応です。この中間体を次に、2,3,4,6-テトラ-O-トリメチルシリル-D-グルコース酸ラクトンと反応させ、続いて4-エチルベンズアルデヒドと縮合させます。 最後のステップには、還元、保護、脱保護が含まれ、トフォグリフロジンが生成されます . 工業生産方法では、多くの場合、トフォグリフロジンを添加剤と直接圧縮して錠剤を形成します .
化学反応解析
トフォグリフロジンは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応に使用される一般的な試薬には、保護剤と触媒が含まれます。 例えば、その合成における還元ステップには、中間体を最終生成物に変換するために還元剤を使用します . これらの反応から生成される主要な生成物には、一水和物や酢酸ナトリウムまたは酢酸カリウムとの共結晶など、さまざまな結晶形のトフォグリフロジンが含まれます .
科学研究への応用
トフォグリフロジンは、特に2型糖尿病の治療における医学への応用について広く研究されています。これは、尿中へのグルコース排泄を促進することで血糖値を低下させる有効性を示しています。 さらに、トフォグリフロジンは、代謝機能不全関連脂肪肝疾患(MAFLD)の治療における潜在的な利点と、この疾患の患者における肝臓損傷の改善について調査されています . SGLT2の選択的阻害を伴うその独自の作用機序は、糖尿病管理において貴重なツールとなります .
科学的研究の応用
Type 2 Diabetes Management
Tofogliflozin is primarily indicated for managing type 2 diabetes. A three-year observational study involving 6,897 patients demonstrated that tofogliflozin significantly reduced glycated hemoglobin A1c levels by an average of 0.70% and body weight by approximately 2.95 kg over 24 months, with a low incidence of adverse drug reactions (11.25%) .
Cardiovascular Benefits
Recent studies suggest that tofogliflozin may improve cardiovascular outcomes in patients with type 2 diabetes. A study indicated that it could reduce sleep apnea severity, an important comorbidity in heart failure patients, by decreasing the apnea-hypopnea index from 43.2 to 35.3 events per hour after six months of treatment .
Weight Management
Tofogliflozin has been shown to promote weight loss through mechanisms such as increased urinary glucose excretion and calorie loss. In animal models, it effectively reduced body fat without negatively impacting lean body mass or bone density .
Renal Protection
Emerging evidence suggests that tofogliflozin may offer renal protective effects in diabetic patients by improving renal function markers and reducing the progression of diabetic nephropathy .
Case Study 1: Long-term Efficacy
In a multicenter Phase 4 study over 52 weeks, tofogliflozin was evaluated as an add-on therapy to insulin in patients with suboptimal glycemic control. Results showed a significant reduction in mean HbA1c levels (-0.76%) and body weight (-1.52 kg) compared to placebo groups, with manageable safety profiles .
Case Study 2: Sleep Apnea
A clinical trial involving ten heart failure patients with type 2 diabetes and obstructive sleep apnea found that treatment with tofogliflozin significantly improved sleep apnea severity while also reducing body weight and hemoglobin A1c levels .
Safety Profile
The safety profile of tofogliflozin has been extensively studied. In the long-term post-marketing surveillance study (J-STEP/LT), no unprecedented adverse drug reactions were reported, confirming its tolerability over three years . Common adverse events included urinary tract infections and genital infections, typically associated with SGLT2 inhibitors.
Summary of Findings
作用機序
トフォグリフロジンは、腎臓の近位尿細管におけるナトリウム-グルコース共輸送体2型(SGLT2)を選択的に阻害することでその効果を発揮します。この阻害によりグルコースの再吸収が減少し、尿中へのグルコース排泄量が増加し、血糖値が低下します。 トフォグリフロジンの作用はインスリンとは独立しているため、さまざまな程度のインスリン抵抗性を持つ患者に使用することができます .
生化学分析
Biochemical Properties
Tofogliflozin interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption in the kidney . This interaction is crucial in the biochemical reaction that Tofogliflozin induces, leading to increased urinary glucose excretion and improved hyperglycemia . It is metabolized by CYP2C18, 3A4/5, 4A11, and 4F3B .
Cellular Effects
Tofogliflozin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . In particular, it has been shown to improve insulin resistance in skeletal muscle and accelerate lipolysis in adipose tissue .
Molecular Mechanism
Tofogliflozin exerts its effects at the molecular level primarily through its inhibition of SGLT2. By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion . This can lead to improved glycemic control in individuals with type 2 diabetes .
Temporal Effects in Laboratory Settings
In a 48-week study, Tofogliflozin was shown to improve liver injury in patients with metabolic associated fatty liver disease (MAFLD) by improving glucose metabolism and insulin resistance . Over time, Tofogliflozin has been shown to reduce body weight gain and fat accumulation in diabetic and obese animal models .
Dosage Effects in Animal Models
In animal models, the effects of Tofogliflozin have been shown to vary with different dosages . It has been demonstrated to attenuate body weight gain and fat accumulation in diabetic and obese animal models .
Metabolic Pathways
Tofogliflozin is involved in the metabolic pathway of glucose reabsorption in the kidney. It interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption . This leads to increased urinary glucose excretion and improved hyperglycemia .
Transport and Distribution
Tofogliflozin is transported and distributed within cells and tissues via its interaction with the SGLT2 protein . By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion .
Subcellular Localization
The primary site of action for Tofogliflozin is the SGLT2 protein, which is primarily located in the proximal tubules of the kidney . By inhibiting this transporter, Tofogliflozin can effectively reduce glucose reabsorption and increase urinary glucose excretion .
準備方法
Tofogliflozin can be synthesized through various methods. One common method involves the reaction of 2,4-bromobenzyl alcohol with 2-methoxypropene to form a bis-bromo intermediate. This intermediate is then reacted with 2,3,4,6-tetra-O-trimethylsilyl-D-glucose acid lactone, followed by condensation with 4-ethylbenzaldehyde. The final steps include reduction, protection, and deprotection to yield tofogliflozin . Industrial production methods often involve direct compression of tofogliflozin with additives to form tablets .
化学反応の分析
Tofogliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include protective agents and catalysts. For instance, the reduction step in its synthesis involves the use of reducing agents to convert intermediates into the final product . The major products formed from these reactions include different crystalline forms of tofogliflozin, such as monohydrate and co-crystals with sodium or potassium acetate .
類似化合物との比較
トフォグリフロジンは、ダパグリフロジンやカナグリフロジンなどの化合物も含まれるSGLT2阻害剤のクラスに属します。 これらの化合物と比較して、トフォグリフロジンはSGLT2に対してより高い選択性を示し、低血糖のリスクを軽減した強力な抗糖尿病効果をもたらします . その他の類似化合物には、エンパグリフロジンやエルツグリフロジンがあり、これらもSGLT2を標的としていますが、薬物動態プロファイルや副作用プロファイルが異なる場合があります .
生物活性
Tofogliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, primarily developed for the management of type 2 diabetes mellitus (T2DM). This compound functions by promoting urinary glucose excretion (UGE), thereby improving glycemic control without relying on insulin. This article explores the biological activity of tofogliflozin, supported by clinical findings and case studies.
Tofogliflozin inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, tofogliflozin facilitates the excretion of glucose in urine, leading to lower blood glucose levels. The inhibition of SGLT2 also has implications for weight management and metabolic health, as it can reduce body weight and improve lipid profiles.
Pharmacokinetics
Tofogliflozin exhibits a rapid absorption profile following oral administration, with a half-life that supports once-daily dosing. Key pharmacokinetic parameters include:
- Absorption : Rapid oral absorption.
- Half-life : Approximately 21.5 hours.
- Volume of Distribution : 142.31 mL/kg.
- Clearance : 4.38 mL/kg/h.
These characteristics allow for sustained therapeutic effects throughout the day while minimizing the risk of hypoglycemia, a common concern with other antidiabetic medications .
Case Studies and Trials
- Phase 2/3 Study : A multicenter, randomized controlled trial involving 230 Japanese patients with T2DM demonstrated that tofogliflozin significantly reduced HbA1c levels compared to placebo:
- Long-term Safety Study : An ongoing post-marketing study (J-STEP/LT) assessed the long-term safety and effectiveness of tofogliflozin in real-world settings. Interim results after 12 months showed:
Biological Effects on Body Composition
Research involving diabetic animal models has shown that tofogliflozin influences body composition by reducing fat mass without affecting lean body mass. In studies on diet-induced obesity (DIO) rats:
- Body Weight Change : Significant reduction in body weight gain.
- Adipose Tissue Effects : Decreased size of adipocytes and reduced markers of inflammation in adipose tissue (CD14 and CD68) .
Summary of Findings
特性
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKUNOPTJGDOB-BDHVOXNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238097 | |
Record name | Tofogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903565-83-3 | |
Record name | Tofogliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903565-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofogliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofogliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11824 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tofogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFOGLIFLOZIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。